REACTION_CXSMILES
|
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[F:7][C:8]([F:20])([F:19])[C:9]([C:15]([F:18])([F:17])[F:16])([OH:14])[CH2:10][CH:11](O)[CH3:12].C([Li])CCC.C(Cl)(=O)C(C)=C>>[C:1]([O:6][CH:11]([CH3:12])[CH2:10][C:9]([C:8]([F:7])([F:19])[F:20])([OH:14])[C:15]([F:16])([F:18])[F:17])(=[O:5])[C:2]([CH3:4])=[CH2:3]
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Name
|
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(CC(C)O)(O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
793 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
DISTILLATION
|
Details
|
after distillation at 67° C. at 1.0 mm Hg, 142 g (76%) of the 2° methacrylate as a clear, colorless oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC(CC(C(F)(F)F)(O)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |